molecular formula C18H22FNO4S B2571957 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1795485-28-7

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2571957
CAS No.: 1795485-28-7
M. Wt: 367.44
InChI Key: QHANSAFBTFXALZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a hydroxyethoxy group, a p-tolyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-methylphenol, and p-tolyl ethylamine.

    Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylphenol in the presence of a base like pyridine to form 4-fluoro-3-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The intermediate is then reacted with p-tolyl ethylamine under nucleophilic substitution conditions to yield the sulfonamide intermediate.

    Hydroxyethoxy Group Introduction: Finally, the hydroxyethoxy group is introduced via a reaction with ethylene oxide under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products include substituted benzenes with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-benzenesulfonamide
  • 4-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxyethoxy group and the p-tolyl group also provides distinct steric and electronic properties, making it a versatile compound for various applications.

Biological Activity

4-Fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃FNO₃S
  • Molecular Weight : 353.44 g/mol
  • CAS Number : 1795414-03-7

The compound features a fluorine atom, a sulfonamide group, and a hydroxyethoxy side chain, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes, potentially affecting cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may lead to altered metabolic pathways.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis and cell cycle arrest.

Antitumor Effects

A study evaluated the antitumor activity of related sulfonamide derivatives. These compounds demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. The IC50 values ranged from 1.30 μM to 17.25 μM, indicating potent cytotoxicity against solid tumors .

In Vitro Studies

In vitro assays revealed that the compound exhibited:

  • Cytotoxicity : Effective against several cancer cell lines.
  • Apoptotic Induction : Triggered apoptosis as evidenced by increased caspase activity.
  • Cell Cycle Arrest : Induced G2/M phase arrest in treated cells.

Case Studies

  • Case Study 1 : A derivative of this compound was tested in a xenograft model, showing a tumor growth inhibition (TGI) of approximately 48.89% compared to control treatments .
  • Case Study 2 : In another study focusing on enzyme inhibition, the compound demonstrated selectivity for class I histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM, suggesting its potential as a lead compound for developing HDAC inhibitors .

Data Tables

Parameter Value
Molecular FormulaC₁₈H₂₃FNO₃S
Molecular Weight353.44 g/mol
Antitumor IC50 (HepG2)1.30 μM
TGI in Xenograft Model48.89%
HDAC3 IC5095.48 nM

Properties

IUPAC Name

4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)18(24-10-9-21)12-20-25(22,23)16-7-8-17(19)14(2)11-16/h3-8,11,18,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHANSAFBTFXALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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